

Application Note: Intracellular Cytokine Staining for Profiling HBV-Specific T Cell Responses

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hepatitis B Virus Core (128-140)

Cat. No.: B15563621

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection predisposing individuals to cirrhosis and hepatocellular carcinoma. The T cell-mediated immune response, particularly the production of cytokines, is crucial for the control and clearance of HBV. The HBV core protein is a major target for the host immune response, and the peptide spanning amino acids 128-140 (TPPAYRPPNAPIL) is a well-characterized, immunodominant MHC class II-restricted epitope that elicits robust CD4+ T helper (Th) cell responses.[1]

Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique for the single-cell analysis of antigen-specific T cell responses. [2] This method allows for the simultaneous quantification of the frequency of cytokine-producing cells and the characterization of their phenotype. This application note provides a detailed protocol for the stimulation of peripheral blood mononuclear cells (PBMCs) with the HBV core 128-140 peptide and subsequent intracellular staining for key Th1 cytokines: interferon-gamma (IFN- γ), tumor necrosis factor-alpha (TNF- α), and interleukin-2 (IL-2).

Principle of the Method

The protocol involves the in vitro stimulation of PBMCs with the HBV core 128-140 peptide. During this stimulation, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to

block the secretion of newly synthesized cytokines, causing them to accumulate within the cytoplasm. Following stimulation, cells are stained for cell surface markers to identify T cell subsets (e.g., CD3, CD4, CD8). Subsequently, the cells are fixed and permeabilized to allow for the intracellular staining of cytokines with fluorochrome-conjugated antibodies. The stained cells are then analyzed by flow cytometry to determine the percentage of CD4+ T cells producing specific cytokines in response to the HBV peptide.

Data Presentation

The following tables summarize representative quantitative data for cytokine production by CD4+ T cells following HBV core 128-140 stimulation in different patient cohorts. Frequencies of cytokine-producing cells are typically lower in patients with chronic HBV (cHBV) compared to individuals with resolved infection.[3]

Table 1: Representative Frequency of Cytokine-Producing CD4+ T Cells after HBV Core 128-140 Stimulation

Cohort	% IFN-y+ of CD4+ T cells (Mean ± SD)	% TNF-α+ of CD4+ T cells (Mean ± SD)	% IL-2+ of CD4+ T cells (Mean ± SD)
Chronic HBV Patients	0.05 ± 0.03	0.04 ± 0.02	0.02 ± 0.01
Resolved HBV Infection	0.50 ± 0.25	0.45 ± 0.20	0.30 ± 0.15
Healthy Controls (Unexposed)	< 0.01	< 0.01	< 0.01

Note: Data are illustrative and may vary based on the specific patient population and experimental conditions.

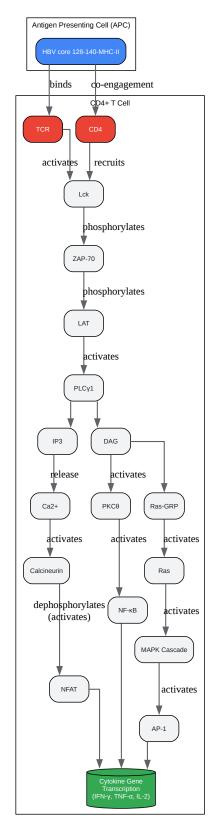
Experimental Protocols Materials and Reagents

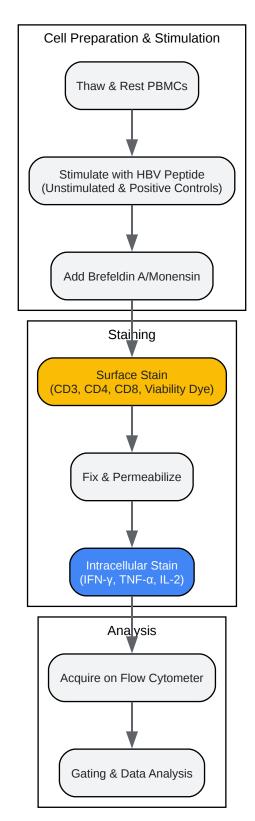
- Cells: Cryopreserved or freshly isolated human PBMCs
- Peptide: HBV core 128-140 peptide (TPPAYRPPNAPIL), lyophilized[4][5][6]

- Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
- Stimulation Controls:
 - Unstimulated Control: DMSO (vehicle for peptide)
 - Positive Control: Staphylococcal enterotoxin B (SEB) or a CEF peptide pool
- Protein Transport Inhibitor: Brefeldin A (5 μ g/mL final concentration) or Monensin (2 μ M final concentration)
- Antibodies for Flow Cytometry (titrated for optimal concentration):
 - Anti-CD3 (e.g., PE-Cy7)
 - o Anti-CD4 (e.g., APC-H7)
 - Anti-CD8 (e.g., PerCP-Cy5.5)
 - Anti-IFN-y (e.g., FITC)
 - Anti-TNF-α (e.g., PE)
 - Anti-IL-2 (e.g., APC)
 - Viability Dye (e.g., Fixable Viability Stain 780)
- Buffers:
 - FACS Buffer: PBS with 2% FBS and 0.05% sodium azide
 - Fixation/Permeabilization Buffer (commercially available kits are recommended)
- Equipment:
 - 37°C, 5% CO2 incubator
 - Flow cytometer

- 96-well U-bottom plates
- Centrifuge

Detailed Methodology


- 1. Preparation of Reagents
- HBV core 128-140 Peptide: Reconstitute the lyophilized peptide in sterile DMSO to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Further dilute in culture medium to the final working concentration (typically 1-10 μg/mL).
- Brefeldin A/Monensin: Prepare a stock solution in DMSO. Dilute in culture medium to the final working concentration just before use.
- 2. Cell Thawing and Resting
- Thaw cryopreserved PBMCs quickly in a 37°C water bath.
- Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed culture medium.
- Centrifuge at 300 x g for 10 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in fresh culture medium.
- Count the cells and assess viability. Viability should be >90%.
- Adjust the cell concentration to 1-2 x 10⁶ cells/mL in culture medium.
- Allow the cells to rest for at least 2 hours (or overnight) in a 37°C, 5% CO2 incubator.
- 3. Cell Stimulation
- Plate 1-2 x 10^6 cells per well in a 96-well U-bottom plate.
- Add the HBV core 128-140 peptide to the appropriate wells at the final desired concentration.
- Include an unstimulated control (DMSO) and a positive control (e.g., SEB).



- Incubate for 1-2 hours at 37°C, 5% CO2.
- Add Brefeldin A (final concentration 5 μg/mL) or Monensin (final concentration 2 μM) to all wells.
- Incubate for an additional 4-6 hours at 37°C, 5% CO2.
- 4. Staining for Surface Markers and Viability
- Centrifuge the plate at 500 x g for 5 minutes.
- Discard the supernatant and resuspend the cells in 50 μL of FACS buffer containing the viability dye and the titrated cell surface antibodies (anti-CD3, anti-CD4, anti-CD8).
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells with 200 μL of FACS buffer and centrifuge at 500 x g for 5 minutes.
- 5. Fixation and Permeabilization
- Discard the supernatant and resuspend the cell pellet in 100 μL of Fixation/Permeabilization solution.
- Incubate for 20 minutes at 4°C in the dark.
- Wash the cells with 200 μ L of 1X Permeabilization Buffer and centrifuge at 500 x g for 5 minutes.
- 6. Intracellular Cytokine Staining
- Discard the supernatant and resuspend the cells in 50 μL of 1X Permeabilization Buffer containing the titrated intracellular cytokine antibodies (anti-IFN-y, anti-TNF-α, anti-IL-2).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 200 μL of 1X Permeabilization Buffer.
- Resuspend the cells in 200 μ L of FACS buffer for flow cytometry analysis.

Mandatory Visualizations T Cell Receptor Signaling Pathway

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. abbiotec.com [abbiotec.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- To cite this document: BenchChem. [Application Note: Intracellular Cytokine Staining for Profiling HBV-Specific T Cell Responses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563621#protocol-for-intracellular-cytokine-staining-after-hbv-core-128-140-stimulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com